Gnetin H, cis-
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Overview
Description
Gnetin H, cis- is a plant-derived polyphenolic compound belonging to the resveratrol family. It is an oligostilbene, which means it is a polymer of stilbene units. Resveratrol, the parent compound, is a well-known phytoalexin found in various plants, particularly in grape skins. Gnetin H, cis- has gained attention for its potential therapeutic properties, including its ability to inhibit cancer cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gnetin H, cis- involves the polymerization of resveratrol units. The process typically requires specific catalysts and reaction conditions to ensure the correct cis- configuration. One common method involves the use of oxidative coupling reactions, where resveratrol is treated with oxidizing agents under controlled conditions to form the oligostilbene structure .
Industrial Production Methods
Industrial production of Gnetin H, cis- is still in the research and development phase. large-scale synthesis would likely involve optimizing the oxidative coupling reactions to increase yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Gnetin H, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted oligostilbenes. These products can have different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a model compound to study the properties of polyphenolic compounds and their reactions.
Mechanism of Action
Gnetin H, cis- exerts its effects through several mechanisms:
Induction of Apoptosis: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
Oxidative Stress: It increases the levels of ROS, leading to oxidative stress and cell death in cancer cells.
Glycolysis Inhibition: It inhibits glycolysis by regulating the expression of thioredoxin interacting protein (TXNIP), which is involved in glucose homeostasis.
Comparison with Similar Compounds
Gnetin H, cis- is unique compared to other resveratrol oligomers due to its specific configuration and biological activities. Similar compounds include:
Trans-gnetin H: Another isomer of Gnetin H with similar but distinct biological activities.
Suffruticosol B: Another oligostilbene with potential therapeutic properties.
ε-Viniferin: A resveratrol dimer with antioxidant and anticancer properties.
Gnetin H, cis- stands out due to its potent ability to induce apoptosis and oxidative stress in cancer cells, making it a promising candidate for further research and development .
Properties
CAS No. |
1261292-13-0 |
---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41+,42+/m0/s1 |
InChI Key |
PHIHHTIYURVLDB-LZPIWRFWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
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